5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide
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Overview
Description
5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide is a heterocyclic compound that belongs to the dihydropyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with aniline, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives with different substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different pharmacological and chemical properties.
Scientific Research Applications
5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Another dihydropyridine derivative with antihypertensive properties.
Nicardipine: Similar to nifedipine, used for its vasodilatory effects.
Uniqueness
5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide is unique due to its specific functional groups and potential for diverse chemical modifications. This allows for the creation of a wide range of derivatives with varying biological and chemical properties, making it a versatile compound for research and development.
Properties
IUPAC Name |
5-ethoxy-1-methyl-4-oxo-N-phenylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-14-10-17(2)12(9-13(14)18)15(19)16-11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYXPEMRIDARIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(C(=CC1=O)C(=O)NC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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